N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfinylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-23-18(14-4-8-16(26-2)9-5-14)12-21-20(23)28(25)13-19(24)22-15-6-10-17(27-3)11-7-15/h4-12H,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLPVNWVNDZALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)CC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of methoxyphenyl groups and the sulfinylacetamide moiety. Common reagents used in these steps include:
Imidazole synthesis: Using reagents like glyoxal, ammonia, and formaldehyde.
Methoxyphenyl introduction: Employing methoxybenzene derivatives and electrophilic aromatic substitution reactions.
Sulfinylacetamide formation: Utilizing sulfinyl chlorides and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The imidazole ring or the sulfinyl group can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone derivative, while substitution of the methoxy groups could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique chemical properties in materials science and catalysis.
Mechanism of Action
The mechanism of action of “N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfinyl vs. Sulfonyl and Thioether Derivatives
a) N-(4-Fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide (CAS 921904-62-3)
- Structural Difference : Sulfonyl (-SO₂-) replaces sulfinyl (-SO-).
- Impact : The sulfonyl group is more electron-withdrawing, increasing metabolic stability but reducing bioavailability due to higher polarity. The 4-fluorophenyl substituent may enhance binding to hydrophobic enzyme pockets compared to 4-methoxyphenyl .
b) 2-((5-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 2, )
- Structural Difference : Thioether (-S-) replaces sulfinyl.
- Impact: Thioethers are less polar, increasing lipophilicity and membrane permeability.
c) 2-((1H-Benzo[d]imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide (CAS 827302-60-3)
Substituent Variations on the Acetamide Group
a) N-(3,5-Dimethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide (CAS 1007266-99-0)
- Structural Difference : 3,5-Dimethylphenyl replaces 4-methoxyphenyl on the acetamide.
- The absence of methoxy may decrease electronic interactions with targets .
b) N-(2-Chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 849105-26-6)
Heterocyclic Core Modifications
a) 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (Compound 2b, )
- Structural Difference : Oxadiazole and benzofuran replace imidazole.
- Impact : Oxadiazoles are metabolically resistant, improving in vivo stability. Benzofuran’s aromatic system may enhance fluorescence properties for imaging applications .
b) N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()
- Structural Difference : Pyridyl group replaces 4-methoxyphenyl on the acetamide.
- Impact : The basic nitrogen in pyridine improves water solubility and enables salt formation, aiding formulation. The 4-fluorophenyl group may enhance selectivity for fluorophilic enzyme active sites .
Biological Activity
N-(4-methoxyphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)acetamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and the underlying mechanisms based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 4-methoxyaniline with various isothiocyanates and imidazole derivatives. The synthesis typically yields high purity and involves standard characterization techniques such as NMR and IR spectroscopy to confirm structure.
Chemical Structure
The molecular formula for this compound is . Its structure includes:
- Two methoxy groups attached to phenyl rings.
- An imidazole ring that contributes to its biological activity.
Anticancer Properties
A significant area of research has focused on the anticancer properties of compounds related to this structure. In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, notably:
- HT-29 (colon cancer)
- MCF-7 (breast cancer)
In these studies, MTT assays demonstrated that several compounds derived from similar structures displayed significant cytotoxicity, with some inducing apoptosis in cancer cells through DNA fragmentation assays .
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes involved in cancer progression, such as 15-lipoxygenase (ALOX15). The inhibition mechanism appears to be linked to its structural features, which allow it to bind effectively at the enzyme's active site. The IC50 values for inhibition of ALOX15 activity have been reported to vary significantly based on structural modifications, suggesting a structure-activity relationship (SAR) critical for drug design .
Study 1: Anticancer Activity
A study involving a series of imidazole derivatives showed that compounds similar to this compound exhibited enhanced cytotoxicity against HT-29 cells compared to MCF-7 cells. The most active derivatives led to significant reductions in cell viability and increased markers of apoptosis .
Study 2: Enzyme Inhibition
In another investigation focusing on ALOX15 inhibition, structural analogs were tested for their ability to inhibit linoleate oxygenase activity. Compounds derived from this class showed varying degrees of selectivity and potency, with some demonstrating effective allosteric inhibition mechanisms that could be exploited for therapeutic applications .
Data Tables
| Compound Name | IC50 (μM) | Target Enzyme | Cell Line Tested |
|---|---|---|---|
| Compound A | 12.5 | ALOX15 | HT-29 |
| Compound B | 18.0 | ALOX15 | MCF-7 |
| Compound C | 10.0 | ALOX15 | HT-29 |
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves coupling imidazole-thiol intermediates with chloroacetamide derivatives under basic conditions. Key steps include:
- Step 1: React 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of K₂CO₃ (Method D, 60–70°C, 6–8 hours) .
- Step 2: Oxidize the sulfanyl group to sulfinyl using chiral oxidizing agents (e.g., (R)-methylsulfinyl derivatives) to achieve stereochemical control .
Methodological Considerations:
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst: K₂CO₃ improves nucleophilic substitution efficiency .
- Temperature: Higher temperatures (>70°C) may degrade sensitive sulfinyl groups; monitor via TLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
